molecular formula C25H36O4 B1260892 cacospongionolide E

cacospongionolide E

Cat. No.: B1260892
M. Wt: 400.5 g/mol
InChI Key: WBDQPITVPUAHAN-DRCQBYJMSA-N
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Description

Cacospongionolide E is a marine sesterterpenoid compound isolated from the sponge Fasciospongia cavernosa. It is known for its potent biological activities, particularly its ability to induce apoptosis in human carcinoma cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of cacospongionolide E involves multiple steps, including the coupling of key intermediates and the formation of the side chain dihydropyran ring. The synthesis typically requires 12 linear steps, with pivotal transformations such as a three-step sequence to couple the main regions of the natural product .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained from marine sponges. advancements in synthetic chemistry may allow for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Cacospongionolide E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less reactive intermediates.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities.

Scientific Research Applications

Cacospongionolide E has several scientific research applications, including:

Mechanism of Action

Cacospongionolide E exerts its effects by inducing apoptosis, a form of programmed cell death. It achieves this by increasing DNA fragmentation and the expression of pro-apoptotic proteins. Additionally, it causes a loss of mitochondrial transmembrane potential, an early apoptosis signaling event . The compound also inhibits the nuclear translocation of NF-κB subunits, which play a role in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure and potent biological activities. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further research and development in the field of anticancer therapeutics .

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1

InChI Key

WBDQPITVPUAHAN-DRCQBYJMSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C

Synonyms

cacospongionolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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